Cas no 94-62-2 (Piperine)

파이페린(Piperine)은 후추(Piper nigrum)와 장뇌(Piper longum) 등 후추과 식물에서 추출되는 주요 생리활성 알칼로이드입니다. 화학적으로는 (E,E)-1-피페로일피페리딘 구조를 가지는 벤조알파피론 계열 화합물로, 약리학적으로 중요한 특성을 보입니다. 파이페린의 주요 특징은 생체이용률 증진 효과로, CYP3A4 및 P-당단백질 억제를 통해 다양한 약물 및 영양소의 흡수를 촉진합니다. 또한 항산화, 항염증 및 지방분해 활성이 확인되었으며, 신경보호 효과와 대사 조절 기능에 대한 연구가 진행 중입니다. 98% 이상의 고순도 제품은 백색에서 담황색 분말 형태로 제공되며, 물에는 난용성이지만 에탄올 및 디메틸설폭사이드(DMSO)에는 용해됩니다.
Piperine structure
Piperine structure
Product Name:Piperine
CAS 번호:94-62-2
MF:C17H19NO3
메가와트:285.337664842606
MDL:MFCD00005839
CID:34754
PubChem ID:24898568
Update Time:2025-08-28

Piperine 화학적 및 물리적 성질

이름 및 식별자

    • Piperine
    • N-PIPEROYLPIPERIDIN
    • (E,E)-1-[5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-piperidine
    • FEMA 2909
    • 5-BENZO[1,3]DIOXOL-5-YL-1-PIPERIDIN-1-YL-PENTA-2,4-DIEN-1-ONE
    • 1-PIPERONYLPIPERIDINE
    • 1-PIPEROYLPIPERIDINE
    • 1-PIPERYLPIPERIDINE
    • Piperin
    • PIPERINE(P)
    • PIPERINE(P) PrintBack
    • PIPERINE(RG)
    • (E,E)-1-Piperoylpiperidine
    • Bioperine
    • PIPERLINE
    • Piperylpiperidine
    • trans,trans-1-piperoylpiperidine
    • 1-[5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoyl]piperidine
    • black pepper extract, peperine
    • Piperoylpiperidine
    • FEMA No. 2909
    • N-[(E,E)-Piperoyl]piperidine
    • Piperidine, 1-piperoyl-, (E,E)-
    • Piperine (aliphatic)
    • 1-Piperoylpiperidine, (E,E)-
    • 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoyl]piperidine
    • N-(E,E)-piperoyl-piperidine
    • piperidine, 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-
    • U71XL721QK
    • MXXWOMGUGJBKIW-YPCII
    • (2E,4E)-5-(1,3-Benzodioxol-5-yl)-1-(1-piperidinyl)-2,4-pentadien-1-one (ACI)
    • Piperidine, 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]- (9CI)
    • Piperidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (E,E)- (ZCI)
    • Piperidine, 1-piperoyl-, (E,E)- (8CI)
    • Piperine (6CI)
    • (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)penta-2,4-dien-1-one
    • (E,E)-1-[5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoyl]piperidine
    • (E,E)-5-(3,4-Methylenedioxyphenyl)-2,4-pentadienoylpiperidide
    • Bioperin
    • NSC 21727
    • Pepper oil
    • N-((E,E)-piperoyl)piperidine
    • MLS002473213
    • SMR001548271
    • PIPERINE, 97% [94-62-2]
    • PIPERINE, 99% [94-62-2]
    • MLS002153830
    • 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]piperidine
    • SMR000112278
    • MLSMR
    • 1-Piperoylpiperidine; (2E,4E)-form
    • 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)-2,4-pentadienoyl]piperidine
    • 1-Piperoyl-piperidine
    • MLS006011979
    • Piperine98%
    • MDL: MFCD00005839
    • 인치: 1S/C17H19NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h2-3,6-9,12H,1,4-5,10-11,13H2/b6-2+,7-3+
    • InChIKey: MXXWOMGUGJBKIW-YPCIICBESA-N
    • 미소: C(/C1C=CC2OCOC=2C=1)=C\C=C\C(N1CCCCC1)=O
    • BRN: 90741

계산된 속성

  • 정밀분자량: 285.13600
  • 동위원소 질량: 285.13649347 g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 21
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 412
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 2
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 3.5
  • 토폴로지 분자 극성 표면적: 38.8
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 분자량: 285.34

실험적 성질

  • 색과 성상: White powder
  • 밀도: 1.0864 (rough estimate)
  • 융해점: 128.0 to 133.0 deg-C
  • 비등점: 498.524°C at 760 mmHg
  • 플래시 포인트: 255.3±27.3 °C
  • 굴절률: 1.5400 (estimate)
  • 용해도: 0.04g/l
  • 수용성: 40 mg/L (18 ºC)
  • 안정성: Stable. Incompatible with strong oxidizing agents.
  • PSA: 38.77000
  • LogP: 2.93510
  • 머크: 7472
  • FEMA: 2909
  • 산도 계수(pKa): 12.22(at 18℃)
  • 용해성: 물에 거의 녹지 않고 에탄올, 벤젠, 에틸산에 녹는다.
  • 민감성: 빛, 습도 및 공기에 민감
  • 증기압: 0.0±1.3 mmHg at 25°C

Piperine 보안 정보

  • 기호: GHS07
  • 제시어:경고
  • 신호어:Warning
  • 피해 선언: H302
  • 경고성 성명: P264-P270-P301+P312+P330-P501
  • WGK 독일:3
  • 위험 범주 코드: R21/22
  • 보안 지침: S22-S24/25-S36/37
  • RTECS 번호:TN2321500
  • 위험물 표지: Xn
  • TSCA:Yes
  • 저장 조건:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • 위험 용어:R21/22

Piperine 세관 데이터

  • 세관 번호:2939999090
  • 세관 데이터:

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    2934999090

    개요:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

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    요약:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

Piperine 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
MedChemExpress
HY-N0144-10mM*1mLinDMSO
Piperine
94-62-2 98.88%
10mM*1mLinDMSO
¥330 2023-07-26
MedChemExpress
HY-N0144-200mg
Piperine
94-62-2 98.88%
200mg
¥400 2023-06-14
MedChemExpress
HY-N0144-1g
Piperine
94-62-2 98.88%
1g
¥600 2023-06-14
MedChemExpress
HY-N0144-5g
Piperine
94-62-2 98.73%
5g
¥300 2025-04-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P107401-50mg
Piperine
94-62-2 ,>98%
50mg
¥350.90 2023-09-01
ChemFaces
CFN99919-20mg
Piperine
94-62-2 >=98%
20mg
$30 2021-07-22
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP0200-20mg
Piperine
94-62-2 HPLC≥99%
20mg
¥80元 2023-09-15
DC Chemicals
DCH-001-20 mg
Piperine
94-62-2 >98%, Standard References Grade
20mg
$280.0 2022-02-28
Ambeed
A126615-250mg
(2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)penta-2,4-dien-1-one
94-62-2 97%
250mg
$12.0 2025-04-15
Ambeed
A126615-1g
(2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)penta-2,4-dien-1-one
94-62-2 97%
1g
$17.0 2025-04-15

Piperine 합성 방법

합성 방법 1

반응 조건
1.1 Solvents: Tetrahydrofuran
참조
Three-component synthesis of (E)-α,β-unsaturated amides of the piperine family
Schobert, Rainer; Siegfried, Sven; Gordon, Gary J., Journal of the Chemical Society, 2001, (19), 2393-2397

합성 방법 2

반응 조건
참조
A metal-free approach for transamidation of amides with amines in aqueous media
Srinivas, Mahesuni; Hudwekar, Abhinandan D.; Venkateswarlu, Vunnam; Reddy, G. Lakshma; Kumar, K. A. Aravinda; et al, Tetrahedron Letters, 2015, 56(33), 4775-4779

합성 방법 3

반응 조건
1.1 Reagents: Potassium hydroxide ,  Alumina Solvents: Dichloromethane ,  Dibromodifluoromethane
참조
Stereoselective synthesis of piperamide alkaloids by modified Ramberg-Baecklund reaction
Li, Yang; Zhang, Yu; Wang, Xiao Long; Huang, Zhi; Cao, Xiao Ping, Chinese Chemical Letters, 2004, 15(6), 631-634

합성 방법 4

반응 조건
1.1 Reagents: Potassium hydroxide ,  Alumina Solvents: Dichloromethane ,  Dibromodifluoromethane ;  1 h, rt
참조
Stereoselective synthesis of naturally occurring unsaturated amide alkaloids by a modified Ramberg-Baecklund reaction
Li, Yang; Zhang, Yu; Huang, Zhi; Cao, Xiaoping; Gao, Kun, Canadian Journal of Chemistry, 2004, 82(5), 622-630

합성 방법 5

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ,  Water ;  30 min, rt
1.2 6 - 8 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
참조
Identification and optimization of piperine analogues as neuroprotective agents for the treatment of Parkinson's disease via the activation of Nrf2/keap1 pathway
Wang, Lun; Cai, Xiaoying; Shi, Mingsong; Xue, Linlin; Kuang, Shuang; et al, European Journal of Medicinal Chemistry, 2020, 199,

합성 방법 6

반응 조건
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine
참조
Addition of carbon nucleophiles to aldehyde tosylhydrazones of aromatic and heteroaromatic-compounds: total synthesis of piperine and its analogs
Chandrasekhar, S.; Reddy, M. Venkat; Reddy, K. Srinivasa; Ramarao, C., Tetrahedron Letters, 2000, 41(15), 2667-2670

합성 방법 7

반응 조건
1.1 Reagents: Catecholborane
1.2 Reagents: Sodium carbonate Catalysts: Potassium hydroxide ,  Palladium diacetate Solvents: Ethanol
참조
New access to conjugated dien- and enamides. Synthesis of dehydropipernonaline, pipernonaline and related biologically active amides
Kaga, Harumi; Ahmed, Zaheer; Gotoh, Kohei; Orito, Kazuhiko, Synlett, 1994, (8), 607-8

합성 방법 8

반응 조건
1.1 Reagents: Triethylamine ,  N-Bromosuccinimide ,  Lithium chloride Catalysts: Triphenylantimony ,  Palladium diacetate ,  1-Butanaminium, N,N,N-tributyl-, 2,2,2-trifluoroacetate (1:1) Solvents: Dichloroethane
참조
Catalytic Hunsdiecker reaction and one-pot catalytic Hunsdiecker-Heck strategy: synthesis of α,β-unsaturated aromatic halides, α-(dihalomethyl)benzenemethanols, 5-aryl-2,4-pentadienoic acids, dienoates and dienamides
Naskar, Dinabandhu; Roy, Sujit, Tetrahedron, 2000, 56(10), 1369-1377

합성 방법 9

반응 조건
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  2-Iodopyridine Solvents: Dichloromethane ;  15 min, -20 °C
1.2 Reagents: Triethylamine ,  Benzeneseleninic acid ,  Dess-Martin periodinane Solvents: Dichloromethane ;  2 h, rt; 5 min, -20 °C; 5 - 60 min, -20 °C → 25 °C
1.3 Reagents: Sodium carbonate Solvents: Water ;  25 °C
참조
Chemoselective α,β-Dehydrogenation of Saturated Amides
Teskey, Christopher J.; Adler, Pauline; Goncalves, Carlos R.; Maulide, Nuno, Angewandte Chemie, 2019, 58(2), 447-451

합성 방법 10

반응 조건
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane
참조
A Short, Efficient, and Stereoselective Synthesis of Piperine and its Analogues
Bauer, Adriano; Nam, Jun-Hyun; Maulide, Nuno, Synlett, 2019, 30(4), 413-416

합성 방법 11

반응 조건
1.1 Reagents: Benzenemethanamine, 4-ethenyl-N,N-diethyl-, polymer with 1,1′-[1,4-butanediylbis… Solvents: 1-Propanol ;  24 h, 80 °C
참조
Chromatography-Free Wittig Reactions using a Bifunctional Polymeric Reagent
Leung, Peter Shu-Wai; Teng, Yan; Toy, Patrick H., Organic Letters, 2010, 12(21), 4996-4999

합성 방법 12

반응 조건
1.1 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ;  8 h, rt
참조
The development of novel cytochrome P450 2J2 (CYP2J2) inhibitor and the underlying interaction between inhibitor and CYP2J2
Tian, Xiangge; Zhou, Meirong; Ning, Jing; Deng, Xiaopeng; Feng, Lei; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2021, 36(1), 737-748

합성 방법 13

반응 조건
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  20 h, reflux
참조
Method for synthesis of piperine
, China, , ,

합성 방법 14

반응 조건
1.1 Reagents: 2,4-Dichloro-6-methoxy-1,3,5-triazine Catalysts: Dabco Solvents: Ethyl acetate ;  30 min, rt
1.2 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Ethyl acetate ;  30 min, rt; 1 h, rt
참조
Catalytic and Sustainable Amide Bond Formation using a DABCO/Dichlorotriazine System
Adler, Pauline ; Gras, Marion ; Smietana, Michael, ChemCatChem, 2023, 15(10),

합성 방법 15

반응 조건
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  10 min, cooled; rt; 2 h, rt
1.2 Solvents: Dichloromethane ;  2 - 2.5 h, 60 °C
참조
Synthesis, Antimicrobial, Antioxidant and Nematicidal Activity of (2E,4E)-5-(Benzo[d] [1,3]dioxol-5-yl)penta-2,4-dienamides
Wahab, Aneela; Sultana, Amina; Khan, Khalid Mohammed; Sherwani, Sikandar K.; Perveen, Zeba; et al, Journal of the Chemical Society of Pakistan, 2015, 37(5), 1008-1014

합성 방법 16

반응 조건
1.1 Reagents: 1,1-Dimethylethyl 1-(1,1-dimethylethoxy)-2(1H)-isoquinolinecarboxylate Solvents: Dichloromethane ;  30 min, rt
1.2 24 h, rt
참조
Carboxamidation of carboxylic acids with 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) without bases
Saito, Yukako; Ouchi, Hidekazu; Takahata, Hiroki, Tetrahedron, 2008, 64(49), 11129-11135

합성 방법 17

반응 조건
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 18 h, rt
참조
Method for synthesizing piperine from 5-(1,2-methylenedioxyphenyl)-2-pentenal by oxidation and condensation
, China, , ,

합성 방법 18

반응 조건
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt
참조
Synthesis of (E,E)-Dienones and (E,E)-Dienals via Palladium-Catalyzed γ,δ-Dehydrogenation of Enones and Enals
Pan, Gao-Fei; Zhang, Xing-Long; Zhu, Xue-Qing; Guo, Rui-Li; Wang, Yong-Qiang, iScience, 2019, 20, 229-236

합성 방법 19

반응 조건
1.1 Reagents: Pivalic acid Catalysts: Cupric acetate ,  Palladium diacetate ,  1,1′-[1,2-Ethanediylbis(sulfinyl)]bis[benzene] Solvents: Acetonitrile ;  24 h, 100 °C
참조
Synthesis of conjugated dienes via palladium-catalyzed aerobic dehydrogenation of unsaturated acids and amides
Keerthana, Meledath Sudhakaran; Jeganmohan, Masilamani, Chemical Communications (Cambridge, 2022, 58(63), 8814-8817

합성 방법 20

반응 조건
1.1 Reagents: Oxalyl chloride Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 4 h, rt
1.2 Solvents: Toluene ;  rt; rt → reflux; 16 h, reflux
참조
Environmentally Benign Transamidation Protocol for Weakly Nucleophilic Aromatic Amines with N-Acyl-2-piperidinones: Catalyst-, Additive-, Base- and Solvent-Free Condition
Rajan, Ida Angel Priya Samuel; Subramani, Muthuraman; Pushparathinam, Gopinath; Rajendran, Saravanakumar, Asian Journal of Organic Chemistry, 2022, 11(9),

Piperine Raw materials

Piperine Preparation Products

Piperine 공급 업체

Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:94-62-2)Piperine
주문 번호:LE1093;LE10396
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 11:40
가격 ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:94-62-2)Piperine
주문 번호:A1205859
인벤토리 상태:in Stock
재다:100g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 03:43
가격 ($):282.0
Email:sales@amadischem.com

Piperine 분광

GC-MS
GC-MS
1H NMR JEOL CDCl3
1H NMR
추천 공급업체
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:94-62-2)Piperine
LE1093;LE10396
순결:99%/99%
재다:25KG,200KG,1000KG/25KG,200KG,1000KG
가격 ($):문의/문의
Email
Amadis Chemical Company Limited
(CAS:94-62-2)Piperine
A1205859
순결:99%
재다:100g
가격 ($):282.0
Email